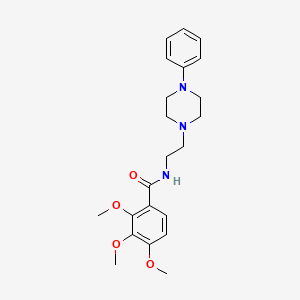
2,3,4-trimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide, also known as TPEB, is a compound that has been studied for its potential use in treating various neurological disorders. TPEB is a selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), a receptor that is involved in various physiological and pathological processes in the brain.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The TMP moiety has been identified as a critical component in compounds exhibiting potent anti-cancer effects. These compounds have shown effectiveness in inhibiting various cancer-related proteins and enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1). By targeting these molecules, TMP-containing compounds can disrupt cancer cell proliferation and survival .
Anti-Bacterial and Anti-Fungal Properties
Research indicates that TMP-based compounds possess significant anti-bacterial and anti-fungal activities. They have been active against pathogens like Helicobacter pylori and Mycobacterium tuberculosis , which are responsible for causing severe infections in humans. The ability to combat these bacteria suggests a potential for developing new antibiotics featuring the TMP group .
Antiviral Potential
Compounds with the TMP pharmacophore have demonstrated promising antiviral activity. They hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. This opens up avenues for the development of novel antiviral therapies that could be more effective or have fewer side effects than current treatments .
Anti-Parasitic Effects
The TMP group has also been associated with significant efficacy against parasitic infections. Compounds containing this pharmacophore have shown potential against organisms causing diseases like Leishmania, Malaria, and Trypanosoma. This suggests that TMP-based compounds could be valuable in the fight against parasitic diseases that affect millions worldwide .
Neuroprotective and Psychiatric Applications
The TMP moiety has been linked to anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties. These diverse effects indicate that TMP-containing compounds could be explored for various neurological and psychiatric disorders, potentially leading to new treatments for conditions that currently have limited therapeutic options .
Tubulin Polymerization Inhibition
The TMP group plays a crucial role in the fitting of certain analogs into the colchicine binding site of the αβ-tubulin heterodimer, which is essential for microtubule formation. This action is vital for the development of drugs that inhibit tubulin polymerization, a process that is targeted in anti-gout medications and cancer treatments .
Propiedades
IUPAC Name |
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-10-9-18(20(28-2)21(19)29-3)22(26)23-11-12-24-13-15-25(16-14-24)17-7-5-4-6-8-17/h4-10H,11-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPNDEUSIMURJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2862641.png)
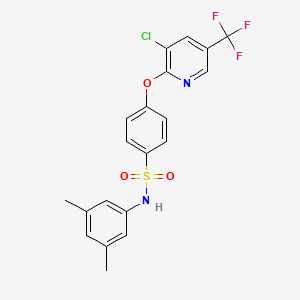
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)

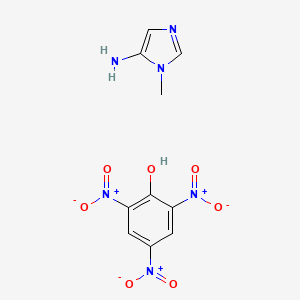
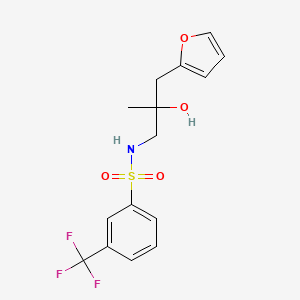
![2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862650.png)
![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)
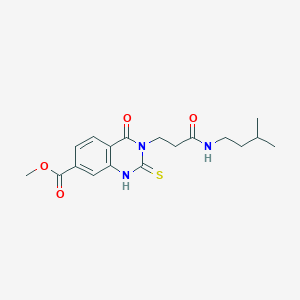

![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)
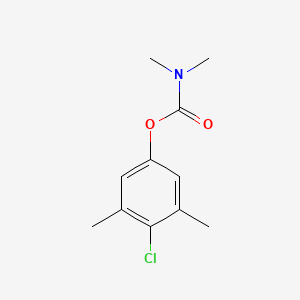
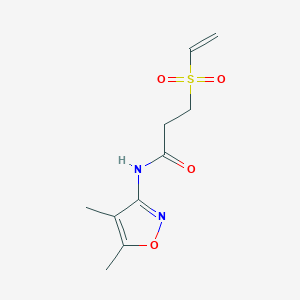
![8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2862664.png)